molecular formula C15H19F2N3 B11737008 N-[(2,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

N-[(2,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11737008
M. Wt: 279.33 g/mol
InChI Key: DDJFTKSHPVIGDG-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluorophenyl group, a methyl group, and an isobutyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Isobutyl Group: The isobutyl group is attached via an alkylation reaction.

    Final Assembly: The final step involves the coupling of the difluorophenyl and isobutyl-substituted pyrazole with the amine group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl amines.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide
  • 4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide

Uniqueness

N-[(2,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the pyrazole ring contributes to its biological activity.

Properties

Molecular Formula

C15H19F2N3

Molecular Weight

279.33 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C15H19F2N3/c1-10(2)9-20-11(3)6-15(19-20)18-8-12-7-13(16)4-5-14(12)17/h4-7,10H,8-9H2,1-3H3,(H,18,19)

InChI Key

DDJFTKSHPVIGDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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